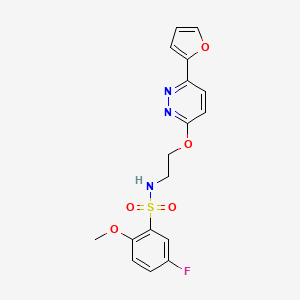

5-fluoro-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

5-fluoro-N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O5S/c1-24-15-6-4-12(18)11-16(15)27(22,23)19-8-10-26-17-7-5-13(20-21-17)14-3-2-9-25-14/h2-7,9,11,19H,8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANKPQFXOLHDOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-fluoro-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzenesulfonamide is a synthetic compound notable for its complex structure and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 393.4 g/mol. The presence of a fluorine atom, furan ring, and pyridazine moiety contributes to its unique chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 393.4 g/mol |

| CAS Number | 920243-11-4 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorine atom enhances binding affinity to target proteins, which may include enzymes or receptors involved in various metabolic pathways. This interaction can lead to modulation of enzymatic activity or receptor signaling, contributing to its pharmacological effects.

Antitumor Activity

Research indicates that compounds structurally similar to 5-fluoro-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzenesulfonamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar chemical frameworks have shown GI50 values ranging from 4.57 to 97.09 μM in human cancer cell lines, suggesting strong potential for anticancer applications .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes, particularly those involved in glucose metabolism. In studies comparing various compounds, it was found that structurally related compounds can act as potent alpha-glucosidase inhibitors, which are crucial for managing postprandial hyperglycemia. The IC50 values reported for these inhibitors indicate a mixed-competitive inhibition mechanism, enhancing their therapeutic relevance in diabetes management .

Case Studies

- Anticancer Studies : In vitro studies have demonstrated that modifications in the sulfonamide group can significantly enhance the anticancer activity of related compounds. For example, a study highlighted that derivatives with enhanced lipophilicity showed improved cellular uptake and cytotoxicity against breast cancer cell lines.

- Diabetes Management : A comparative analysis of various alpha-glucosidase inhibitors revealed that certain derivatives of this compound exhibited superior efficacy in lowering blood glucose levels in animal models, outperforming established drugs like acarbose .

Research Findings

Recent investigations have focused on the structure-activity relationship (SAR) of this class of compounds. The following table summarizes key findings from recent studies:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-fluoro-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzenesulfonamide with key analogs from recent literature:

Key Structural and Functional Insights:

The furan moiety may enhance metabolic stability compared to the furopyridine in , which is more prone to oxidative degradation .

Electron-Withdrawing Groups :

- The 5-fluoro and 2-methoxy groups on the benzenesulfonamide core improve solubility and reduce LogP compared to ’s bromo-difluoro analog, which has higher lipophilicity (LogP ~1.8 vs. ~2.1) .

Side Chain Modifications: The dimethylaminoethyl side chain in ’s compound enhances cellular permeability, whereas the target compound’s pyridazine-furan ether may limit passive diffusion due to steric bulk .

Key Research Findings and Implications

Synthetic Feasibility :

- The target compound’s synthesis likely follows protocols similar to , where sulfonamide coupling with pyridine derivatives in anhydrous pyridine yields high-purity products (e.g., 91% yield for ’s analog) .

The furan-pyridazine motif may improve selectivity over off-target kinases .

Metabolic Stability: Fluorine substitution (as in the target compound) typically reduces CYP450-mediated metabolism compared to non-fluorinated analogs like ’s chloro-pyrrolopyridine derivative .

Limitations: No direct comparative studies between the target compound and its analogs exist in the provided evidence. Further in vitro assays (e.g., kinase panels, solubility profiling) are needed to validate its advantages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.